3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Overview
Description
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a mercapto group at the 3-position and a methyl group at the 5-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Scientific Research Applications
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the compound downregulates the expression of cyclin D1 and upregulates the expression of p21, a cyclin-dependent kinase inhibitor . These changes result in the inhibition of cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to induce changes in gene expression, particularly those involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that counteract its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . This metabolism leads to the formation of various metabolites, some of which retain the inhibitory activity of the parent compound . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDK2 . This targeted distribution enhances the compound’s therapeutic potential by ensuring its localization to sites of action .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit cell cycle progression and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylthio-1,2,4-triazole with formamide under reflux conditions. This reaction leads to the formation of the triazolopyrimidine core structure. The mercapto group can be introduced through subsequent thiolation reactions using reagents such as thiourea or sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazolopyrimidines.
Substitution: Thioethers, acyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
[1,2,4]Triazolo[4,3-a]pyrazine: Shares the triazole ring but has a pyrazine ring instead of a pyrimidine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring fused to the triazole ring.
Uniqueness
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the mercapto group enhances its reactivity and potential for forming various derivatives, while the methyl group at the 5-position influences its steric and electronic characteristics .
Properties
IUPAC Name |
5-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)7-5-8-9-6(12)10(3)5/h2H,1H3,(H,9,12)(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCODANNGUOSOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NNC(=S)N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357596 | |
Record name | 5-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91184-07-5 | |
Record name | 5-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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